molecular formula C27H45NO5 B12100502 Cevane-3,6,14,16,20-pentol, (3beta,5alpha,6alpha,16beta)-

Cevane-3,6,14,16,20-pentol, (3beta,5alpha,6alpha,16beta)-

Cat. No.: B12100502
M. Wt: 463.6 g/mol
InChI Key: IDFMBIWPULRZOJ-UHFFFAOYSA-N
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Description

Cevane-3,6,14,16,20-pentol, (3beta,5alpha,6alpha,16beta)- is a complex organic compound with a molecular formula of C27H45NO5. This compound belongs to the class of cevanes, which are naturally occurring steroidal alkaloids. These compounds are known for their diverse biological activities and are often found in plants of the Liliaceae family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cevane-3,6,14,16,20-pentol, (3beta,5alpha,6alpha,16beta)- typically involves multiple steps, starting from simpler steroidal precursors. The synthetic route often includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

    Oxidation and Reduction:

    Protection and Deprotection: Protecting groups are used to shield reactive hydroxyl groups during intermediate steps and are later removed.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as the use of genetically modified microorganisms to produce the steroidal backbone, followed by chemical modifications to introduce the desired functional groups. This approach can be more cost-effective and environmentally friendly compared to purely chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Cevane-3,6,14,16,20-pentol can undergo oxidation reactions to form ketones or aldehydes at specific positions.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups, such as halides or amines, into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2), nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can revert these ketones back to alcohols.

Scientific Research Applications

Chemistry

In chemistry, Cevane-3,6,14,16,20-pentol is used as a precursor for the synthesis of more complex steroidal compounds. Its unique structure makes it a valuable starting material for the development of new synthetic methodologies.

Biology

Biologically, this compound is studied for its potential pharmacological activities. It has shown promise in modulating various biological pathways, making it a candidate for drug development.

Medicine

In medicine, Cevane-3,6,14,16,20-pentol is being investigated for its potential therapeutic effects. It has been found to exhibit anti-inflammatory, analgesic, and anticancer properties in preliminary studies.

Industry

Industrially, this compound can be used in the production of steroidal drugs and as an intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of Cevane-3,6,14,16,20-pentol involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Cevane-3,6,14,16,20-hexol: Another cevanes compound with similar structural features but differing in the number of hydroxyl groups.

    Solanidine: A steroidal alkaloid found in plants of the Solanaceae family, structurally similar but with different biological activities.

    Veratramine: Another steroidal alkaloid with a similar backbone but different functional groups.

Uniqueness

Cevane-3,6,14,16,20-pentol is unique due to its specific arrangement of hydroxyl groups and its stereochemistry. This unique structure contributes to its distinct biological activities and makes it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,12,14,17,20-pentol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45NO5/c1-14-4-5-23-26(3,32)24-16(13-28(23)12-14)17-9-18-19(27(17,33)11-22(24)31)10-21(30)20-8-15(29)6-7-25(18,20)2/h14-24,29-33H,4-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFMBIWPULRZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3C(CC4(C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)O)O)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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